Diisopropylamine hydroiodide is a quaternary ammonium salt derived from diisopropylamine and hydroiodic acid. It has the chemical formula C₆H₁₆I₁N and is typically encountered as a white crystalline solid. This compound exhibits properties typical of ammonium salts, including solubility in water and the ability to form stable solutions. Diisopropylamine itself is a secondary amine characterized by its bulky structure, which influences its reactivity and selectivity in
Specific information on the hazards of diisopropylamine hydroiodide is limited. However, it's recommended to handle it with care as it likely shares similar properties to other quaternary ammonium salts, which can be irritants and may have other health hazards []. Always follow general laboratory safety practices when handling unknown compounds.
Disopyramide's primary area of research has been its potential use as an antiarrhythmic drug. It acts by blocking potassium and sodium channels in the heart, which can help regulate heart rhythm []. Studies have investigated its effectiveness in treating various arrhythmias, including:
Disopyramide use for arrhythmias has declined in recent years due to the emergence of safer and more effective medications.
Disopyramide has also been explored for its potential effects in other areas, though research is limited compared to its use as an antiarrhythmic:
Diisopropylamine hydroiodide can be synthesized through the reaction of diisopropylamine with hydroiodic acid. This process typically involves mixing the two reactants under controlled conditions to ensure complete reaction and formation of the salt. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for further applications .
Diisopropylamine hydroiodide finds applications primarily in organic synthesis as a reagent or catalyst. Its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals is notable. Additionally, due to its properties as an ionic compound, it may be utilized in electrochemical applications or as a stabilizing agent in certain formulations .
Interaction studies involving diisopropylamine hydroiodide often focus on its behavior in various chemical environments. The compound's interactions with nucleophiles and electrophiles are of particular interest, especially in organic synthesis contexts. Research indicates that it can facilitate reactions involving other organic compounds, enhancing yields or selectivity under specific conditions .
Diisopropylamine hydroiodide shares similarities with several other ammonium salts and amines. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Diisopropylamine | C₆H₁₅N | Secondary amine; used as a nucleophile |
Diethylamine | C₄H₁₃N | Less sterically hindered; different reactivity |
N,N-Diisopropylethylamine | C₈H₁₈N | Strong base; used in organic synthesis |
Dimethylamine | C₂H₇N | Smaller size; more reactive than diisopropylamine |
Tetraethylammonium iodide | C₈H₂₀N | Quaternary ammonium salt; different solubility |
Uniqueness: Diisopropylamine hydroiodide is characterized by its bulky structure which imparts selective reactivity compared to smaller amines like dimethylamine or ethylamines. Its use as an intermediate in synthesizing specific compounds further distinguishes it within this class of chemicals .
Diisopropylamine hydroiodide (CAS: 132396-99-7) is an organic ammonium salt derived from the reaction of diisopropylamine with hydroiodic acid. Its systematic IUPAC name is N-propan-2-ylpropan-2-amine hydroiodide, reflecting its structural configuration of two isopropyl groups bonded to a central nitrogen atom, which is protonated and associated with an iodide counterion.
Molecular Properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₆IN | |
Molecular Weight | 229.10 g/mol | |
Crystal System | Monoclinic (P2₁/m) | |
Melting Point | 215–220°C (decomposes) |
The compound exhibits hygroscopic behavior and requires storage under inert conditions to prevent decomposition. Its structure has been confirmed via X-ray crystallography, revealing a trigonal pyramidal geometry around the nitrogen atom.
Diisopropylamine hydroiodide emerged as a byproduct of mid-20th-century research into alkylammonium salts. Early synthesis methods involved direct neutralization of diisopropylamine with concentrated hydroiodic acid, a process optimized for scalability by the 1970s. Initial applications focused on:
A pivotal study in 2017 demonstrated its utility in synthesizing one-dimensional lead iodide perovskites, marking its transition into advanced materials research.
Recent advances have positioned diisopropylamine hydroiodide as a critical reagent in multiple domains:
Table 1: Key Research Applications
In perovskite synthesis, its bulky cation (diisopropylammonium) directs the growth of low-dimensional lead iodide frameworks, improving optoelectronic stability. The compound’s high polarizability also enables exceptional THG efficiency (χ⁽³⁾ ≈ 4 × 10⁻¹⁸ m² V⁻²), surpassing conventional inorganic materials like sapphire.
Diisopropylamine hydroiodide (C₆H₁₆IN, CAS: 132396-99-7) is synthesized through straightforward acid-base neutralization reactions involving diisopropylamine and hydroiodic acid [1] [2]. The most widely employed laboratory synthesis method involves the direct reaction of diisopropylamine with hydroiodic acid in aqueous medium [1]. This reaction follows the general mechanism of Menschutkin reactions, where a tertiary amine reacts with an acid to form an ammonium salt through proton transfer [26].
The fundamental synthetic route can be represented as a simple acid-base neutralization where diisopropylamine acts as the Lewis base and hydroiodic acid serves as the Brønsted acid [1] [2]. Research conducted by Bresciani and colleagues demonstrated that this reaction achieves yields of approximately 95% when conducted under optimized conditions [1]. The reaction typically proceeds at room temperature in aqueous solution with reaction times ranging from 0.5 to 2 hours [1] [2].
Synthesis Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Direct Acid-Base Neutralization | Diisopropylamine + Hydroiodic Acid | Water | 20-25 | 0.5-2 | 90-95 | >98 |
Aqueous Reaction | Diisopropylamine + Hydrogen Iodide | Water | 20-25 | 0.5 | 95 | >95 |
Modified Conditions | Diisopropylamine + HI (Optimized) | Water | 25-30 | 0.5-1 | 90-95 | >98 |
Industrial production of diisopropylamine hydroiodide requires careful consideration of reactor design, process safety, and economic optimization [8] [9]. Large-scale manufacturing typically employs stirred tank reactors with capacities ranging from 100 to 1000 liters, designed with corrosion-resistant materials due to the acidic nature of hydroiodic acid [8] [9]. The industrial process generally favors batch operations over continuous processes to maintain better quality control and product consistency [8].
Heat management represents a critical aspect of industrial synthesis, as the acid-base neutralization reaction is exothermic and requires effective cooling systems [8] [20]. Industrial reactors are equipped with cooling jackets and temperature monitoring systems to maintain optimal reaction conditions and prevent thermal decomposition or side reactions [8] [20]. The reaction is typically conducted under controlled atmospheric conditions with appropriate ventilation systems to manage hydrogen iodide vapors [8].
Product recovery in industrial settings involves crystallization followed by filtration processes [8] [9]. The crystallization step is often conducted at reduced temperatures (0-10°C) to maximize product recovery and minimize impurities [8] [17]. Industrial purification processes typically achieve recovery rates of 85-95% with final product purities exceeding 98% [8] [17].
Quality control in industrial manufacturing includes in-line monitoring systems that continuously assess reaction progress, temperature, pH, and product formation [8] [9]. These monitoring systems enable real-time process adjustments and ensure consistent product quality across different production batches [8] [9]. The industrial process typically incorporates automated systems for reagent addition, temperature control, and product recovery to minimize human error and improve process efficiency [8].
Optimization of diisopropylamine hydroiodide synthesis involves systematic investigation of multiple reaction parameters including temperature, reaction time, stoichiometry, and concentration [10] [13]. Temperature optimization studies have demonstrated that maintaining reaction temperatures between 20-30°C provides optimal yields while preventing thermal decomposition [18] [20]. Higher temperatures tend to reduce product yields due to increased side reactions and potential degradation of the hydroiodic acid [18] [20].
Stoichiometric optimization requires careful control of the molar ratio between diisopropylamine and hydroiodic acid [1] [22]. Research indicates that a slight excess of hydroiodic acid (molar ratio of 1.0-1.1:1) provides optimal conversion rates while minimizing unreacted starting materials [1] [22]. This stoichiometric excess compensates for potential acid volatilization and ensures complete conversion of the amine substrate [1] [22].
Reaction time optimization studies have shown that reaction times between 0.5 to 2 hours provide the best balance between complete conversion and process efficiency [1] [2]. Extended reaction times beyond 2 hours do not significantly improve yields but may increase the risk of side reactions or product degradation [1] [2]. The reaction kinetics follow typical acid-base neutralization patterns with rapid initial reaction rates that plateau as the reaction approaches completion [1] [2].
Concentration effects play a significant role in reaction optimization, with moderate concentrations (1-5 M) providing the best overall performance [20]. Higher concentrations may lead to precipitation issues or incomplete mixing, while lower concentrations result in reduced reaction rates and inefficient reactor utilization [20]. pH control during the reaction is critical, with acidic conditions (pH 1-3) favoring product formation and stability [20].
Parameter | Optimal Range | Effect on Yield | Critical Factor |
---|---|---|---|
Temperature | 20-30°C | Higher temperature reduces yield | High |
Reaction Time | 0.5-2 hours | Longer time increases yield | Medium |
Stoichiometry (HI:Amine) | 1.0-1.1:1 | Slight excess HI optimal | High |
Concentration | 1-5 M | Moderate concentration best | Medium |
pH Control | Acidic (pH 1-3) | Acidic favors product | High |
Advanced purification of diisopropylamine hydroiodide employs multiple crystallization and separation techniques to achieve high purity products [14] [16] [17]. Primary purification typically involves crystallization from aqueous solutions at reduced temperatures (0-5°C) to maximize product recovery while minimizing impurity incorporation [17] [30]. This crystallization process typically achieves recovery rates of 85-90% with purities exceeding 98% [17].
Alternative crystallization solvents, particularly ethanol, provide different selectivity profiles and can be employed when water-based crystallization is not optimal [16] [17]. Ethanol-based crystallization typically requires slightly higher temperatures (0-10°C) and longer crystallization times (4-8 hours) but can achieve comparable purity levels [16] [17]. The choice between aqueous and ethanolic crystallization depends on the specific impurity profile and desired final product specifications [16] [17].
Recrystallization techniques represent the most effective method for achieving highest purity products, typically exceeding 99% purity [14] [17]. This process involves dissolving the crude product in a minimal amount of hot solvent followed by controlled cooling to promote selective crystallization [14] [17]. Recrystallization typically achieves recovery rates of 90-95% and is particularly effective for removing trace organic impurities [14] [17].
Filtration and washing procedures are critical components of the purification process, involving multiple washing cycles with appropriate solvents to remove residual impurities [16] [26]. The washing process typically employs cold water or dilute acid solutions to remove ionic impurities while preserving the product [16]. Filtration is commonly performed using vacuum filtration systems to accelerate the separation process and improve product recovery [16] [26].
Vacuum drying represents the final purification step, conducted at elevated temperatures (40-60°C) under reduced pressure to remove residual moisture and volatile impurities [17] [21]. This drying process typically requires 4-12 hours depending on the batch size and desired moisture content [17] [21]. The vacuum drying step is critical for achieving storage stability and preventing hydrolysis or degradation reactions [17] [21].
Purification Method | Temperature (°C) | Time (h) | Recovery (%) | Final Purity (%) | Application |
---|---|---|---|---|---|
Crystallization from Water | 0-5 | 2-6 | 85-90 | >98 | Primary purification |
Crystallization from Ethanol | 0-10 | 4-8 | 80-85 | >97 | Alternative solvent |
Recrystallization | 20-25 | 1-3 | 90-95 | >99 | High purity needed |
Filtration and Washing | Room Temperature | 0.5-1 | 95-98 | >95 | Impurity removal |
Vacuum Drying | 40-60 | 4-12 | 98-99 | >98 | Moisture removal |
Single-crystal X-ray diffraction represents the primary technique for determining the three-dimensional molecular and crystal structure of diisopropylamine hydroiodide. This analytical method provides comprehensive structural parameters including unit cell dimensions, space group determination, atomic coordinates, and detailed geometric parameters [1] [2].
The crystallographic analysis of diisopropylammonium iodide reveals two distinct polymorphic phases with specific structural characteristics [3]. The compound crystallizes in two space groups: P212121 (orthorhombic) and P21/m (monoclinic), with Z = 2 and Z = 1, respectively [3] [4]. These phases demonstrate the importance of temperature-dependent structural variations in this material.
Room Temperature Crystal Structure (Phase III):
High Temperature Crystal Structure (Phase I):
The structural transformation between these phases involves significant molecular reorientation. The diisopropylammonium cations undergo approximately 90° rotation along their internal long axis and rotate along the [5] orthorhombic direction [3]. Concurrently, the cations split into two equivalent positions related by mirror plane symmetry.
Hydrogen Bonding Analysis:
The hydrogen bonding network exhibits substantial differences between the two phases. In the room temperature phase, hydrogen bonds demonstrate relatively uniform strength, while in the high-temperature phase, bonds in the b-monoclinic direction weaken significantly [3]. The donor-to-acceptor distances increase from 3.59 Å at room temperature to 3.85 Å at 405 K, indicating weakened N-H⋯I interactions [3].
Data Collection Parameters:
Crystallographic measurements are typically performed using Mo Kα radiation (λ = 0.71073 Å) on an Xcalibur diffractometer with appropriate absorption corrections applied [3]. Structure refinement employs standard least-squares methods with thermal parameters refined anisotropically for non-hydrogen atoms.
Multinuclear Nuclear Magnetic Resonance spectroscopy provides detailed information about the local electronic environment and molecular dynamics of diisopropylamine hydroiodide. This technique enables characterization of ¹H, ¹³C, and ¹⁵N nuclei within the molecular framework [6] [7] [8].
¹H Nuclear Magnetic Resonance Analysis:
The proton Nuclear Magnetic Resonance spectrum of diisopropylamine hydroiodide exhibits characteristic chemical shift patterns consistent with the diisopropylammonium cation structure [9] [10]. Primary spectroscopic features include:
Proton Environment | Chemical Shift Range (δ ppm) | Multiplicity |
---|---|---|
N-H₂⁺ protons | 9.1 | Broad singlet |
CH protons | 3.41 | Septet |
CH₃ protons | 1.489 | Doublet |
The downfield resonance at approximately 9.1 ppm corresponds to the ammonium N-H protons, characteristic of protonated secondary amines [10]. The multipicity patterns confirm the structural connectivity, with the methine proton appearing as a septet due to coupling with six equivalent methyl protons, while the methyl protons appear as doublets from coupling with the methine proton [11].
¹³C Nuclear Magnetic Resonance Characteristics:
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework chemical environments [12] [13]. Expected carbon resonances for diisopropylamine hydroiodide include:
The carbon chemical shifts reflect the influence of the positively charged nitrogen center on the electronic environment of adjacent carbon atoms [13].
¹⁵N Nuclear Magnetic Resonance Properties:
Nitrogen-15 Nuclear Magnetic Resonance provides direct information about the nitrogen environment in the protonated amine functionality [7]. The chemical shift of the quaternary ammonium nitrogen typically appears significantly downfield compared to neutral amines, reflecting the formal positive charge and altered electronic environment.
Dynamic Nuclear Magnetic Resonance Behavior:
Variable-temperature Nuclear Magnetic Resonance studies can reveal molecular motion and phase transition effects. The structural phase transition observed at 376 K/364 K may manifest as changes in chemical shifts, line broadening, or coalescence phenomena in the Nuclear Magnetic Resonance spectra, particularly for the ammonium protons involved in hydrogen bonding networks [3].
Vibrational spectroscopy provides detailed information about molecular vibrations, functional group identification, and intermolecular interactions in diisopropylamine hydroiodide. Both Fourier Transform Infrared and Raman spectroscopy offer complementary vibrational information [14] [15] [16].
Fourier Transform Infrared Spectroscopic Characteristics:
The Fourier Transform Infrared spectrum of diisopropylamine hydroiodide exhibits characteristic absorption bands associated with the diisopropylammonium cation and iodide anion interactions. Key spectroscopic regions include:
N-H Stretching Region (3000-2700 cm⁻¹):
Secondary amine salt structures display characteristic N-H₂⁺ stretching envelopes in this region [14]. The spectrum shows a broad, intense absorption envelope typical of protonated secondary amines, with additional overtone and combination bands extending from 2800-2000 cm⁻¹ due to the extreme polarity of the ammonium functional group [14].
C-H Stretching Region (3100-2800 cm⁻¹):
Aliphatic C-H stretching vibrations from the isopropyl groups appear as multiple bands in this region [17]. The symmetric and antisymmetric stretching modes of both methyl and methine groups contribute to the spectral complexity in this range.
N-H Bending Region (1620-1560 cm⁻¹):
The characteristic N-H₂⁺ bending vibration appears as a single band in this region, distinguishing secondary amine salts from primary amine salts, which exhibit two bending modes [14].
C-H Bending and Skeletal Vibrations (1500-1000 cm⁻¹):
This region contains various C-H bending modes, C-C stretching vibrations, and skeletal deformation modes associated with the isopropyl substituents [17].
Low Frequency Region (Below 1000 cm⁻¹):
Rock, twist, and wag modes of the molecular framework, along with potential lattice vibrations, appear in this spectral region.
Hydrogen Bonding Effects:
The N-H⋯I hydrogen bonding interactions significantly influence the vibrational spectrum, particularly the N-H stretching frequencies. The strength and geometry of hydrogen bonds affect both frequency positions and band intensities [14].
Raman Spectroscopic Complementarity:
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weakly active or inactive in the infrared spectrum [15] [18]. The Raman spectrum emphasizes skeletal vibrations and symmetric stretching modes of the molecular framework.
Thermal analysis techniques provide crucial information about thermal stability, phase transitions, and decomposition behavior of diisopropylamine hydroiodide [19] [20] [21].
Differential Scanning Calorimetry Analysis:
Differential Scanning Calorimetry measurements reveal the characteristic phase transition behavior of diisopropylamine hydroiodide [3] [22]. The thermal analysis demonstrates:
Phase Transition Parameters:
The Differential Scanning Calorimetry curve exhibits a pronounced peak corresponding to the orthorhombic-to-monoclinic phase transition [3]. The significant thermal hysteresis indicates the first-order nature of the transformation and suggests substantial structural reorganization during the phase change.
Experimental Parameters for Differential Scanning Calorimetry:
Thermal Gravimetric Analysis Characteristics:
Thermal Gravimetric Analysis provides information about thermal stability and decomposition pathways [19] [23] [24]. For diisopropylamine hydroiodide:
Thermal Stability Range:
The compound demonstrates thermal stability up to approximately 430 K, with no significant mass loss observed below the phase transition temperature [3]. This indicates that the observed phase transition is purely structural rather than involving decomposition processes.
Decomposition Behavior:
At elevated temperatures beyond the stability range, the compound undergoes thermal decomposition. The decomposition process likely involves the loss of hydrogen iodide followed by degradation of the organic amine component [25].
Experimental Conditions for Thermal Gravimetric Analysis:
Combined Thermal Gravimetric Analysis-Differential Scanning Calorimetry Studies:
Simultaneous Thermal Gravimetric Analysis-Differential Scanning Calorimetry measurements provide comprehensive thermal characterization [22]. These combined techniques enable correlation of mass changes with thermal events, distinguishing between phase transitions and decomposition processes.
Kinetic Analysis:
Advanced thermal analysis can provide kinetic parameters for both phase transitions and decomposition processes. Isoconversional methods and model-fitting approaches enable determination of activation energies and reaction mechanisms [25] [26].